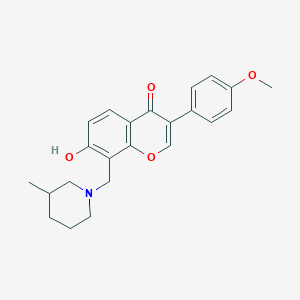

7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a chromen-4-one core with a hydroxyl group at the 7-position, a methoxyphenyl group at the 3-position, and a 3-methylpiperidin-1-ylmethyl group at the 8-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative and perform a series of reactions, including Friedel-Crafts acylation, cyclization, and alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Production of diols or alcohols.

Substitution: Introduction of different alkyl or aryl groups.

Addition: Formation of adducts or cyclic compounds.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exhibits several notable biological activities:

Histamine H3 Receptor Antagonism

The primary focus of research has been its potential as a Histamine H3 receptor antagonist. These receptors are involved in various central nervous system processes, including:

- Sleep-wake regulation

- Feeding behavior

- Learning and memory

Antagonists targeting H3 receptors are being explored for therapeutic applications in conditions such as Alzheimer's disease and narcolepsy .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. The hydroxyl groups in its structure contribute to scavenging free radicals, protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory properties by modulating inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting therapeutic applications in chronic inflammatory conditions .

Anticancer Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer models. Mechanisms of action may involve apoptosis induction and cell cycle arrest, critical for cancer treatment .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cytotoxicity in Cancer Cells : In vitro studies showed significant reductions in cell viability across multiple cancer cell lines when treated with varying concentrations of the compound.

- Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced levels of inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism by which 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparación Con Compuestos Similares

7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

Biochanin B (7-hydroxy-4'-methoxyisoflavone)

Uniqueness: Compared to similar compounds, 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one stands out due to its unique structural features, particularly the presence of the 3-methylpiperidin-1-ylmethyl group

Actividad Biológica

7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a synthetic compound belonging to the flavonoid class, particularly the chromenone derivatives, has garnered attention for its potential biological activities. This compound is characterized by a chromen-4-one backbone with various functional groups, including a hydroxyl group at position 7, a methoxyphenyl group at position 3, and a piperidine moiety at position 8. This unique structure suggests diverse pharmacological properties, particularly as an antagonist of the histamine H3 receptor (H3R).

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.45 g/mol |

| CAS Number | 869340-58-9 |

The compound's structure allows it to interact with various biological targets, influencing its pharmacodynamics and pharmacokinetics.

Histamine H3 Receptor Antagonism

Research indicates that this compound acts as a moderate antagonist of the histamine H3 receptor. H3 receptors are G protein-coupled receptors primarily located in the central nervous system, playing crucial roles in regulating neurotransmitter release, sleep-wake cycles, and cognitive functions.

Binding Affinity and Functional Activity

Studies employing radioligand binding assays have shown that this compound exhibits moderate binding affinity to H3 receptors. However, further optimization is necessary to enhance its potency and selectivity for therapeutic applications in neurological disorders such as Alzheimer's disease and narcolepsy .

Other Potential Activities

The flavonoid class is known for various biological activities, including:

- Antioxidant Activity : Flavonoids typically exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Compounds like this one may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Properties : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation by targeting specific molecular pathways .

Study on Antioxidant Activity

A study investigated the antioxidant potential of several flavonoids, including derivatives similar to this compound. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro.

In Vivo Efficacy

In vivo studies have demonstrated that compounds with structural similarities can significantly reduce inflammation in animal models of pulmonary fibrosis. The mechanism involves modulation of SIRT3 activity, which plays a critical role in cellular stress responses .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for chromenone derivatives, highlighting how variations in substituents influence biological activity. For instance, modifications at the methoxy and piperidine positions can enhance binding affinity and selectivity towards H3 receptors .

Propiedades

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-4-3-11-24(12-15)13-19-21(25)10-9-18-22(26)20(14-28-23(18)19)16-5-7-17(27-2)8-6-16/h5-10,14-15,25H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPBLZZKBBVHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.